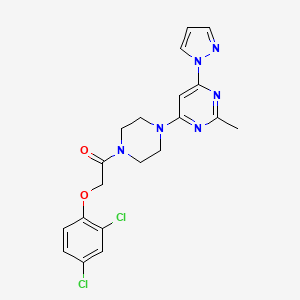

![molecular formula C18H21NO4S B2389165 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 377769-67-0](/img/structure/B2389165.png)

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid, also known as BKM120, is a compound with the molecular formula C18H21NO4S and a molecular weight of 347.44 . It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K).

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO4S/c1-3-4-5-14-7-10-16 (11-8-14)19-24 (22,23)17-12-15 (18 (20)21)9-6-13 (17)2/h6-12,19H,3-5H2,1-2H3, (H,20,21) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid: has been investigated for its anti-inflammatory and analgesic effects. Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes. By blocking COX, it reduces the production of inflammatory mediators, making it a candidate for pain management and inflammation control .

Sulindac Derivatives in Cancer Therapy

Sulindac, a close analog of our compound, has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. Researchers have modified the structure of sulindac to create derivatives like 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid . These derivatives exhibit promising anticancer properties, including inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.

Boron Reagents in Suzuki–Miyaura Coupling

The boron-containing moiety in our compound makes it relevant to Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. The compound’s organoboron reactivity allows it to participate in transmetalation with palladium complexes, leading to the synthesis of diverse organic molecules. Its mild reaction conditions and functional group tolerance contribute to its widespread use in organic synthesis .

Alzheimer’s Disease Research

Given its structural similarity to sulindac, 3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid has drawn interest in Alzheimer’s disease research. Some studies explore its potential as a neuroprotective agent, aiming to mitigate neuroinflammation and oxidative stress associated with Alzheimer’s pathology. However, further investigations are needed to establish its efficacy.

Photoluminescent Materials

Certain sulfonamide derivatives, including our compound, exhibit interesting photoluminescent properties. Researchers have explored their use as fluorescent probes, sensors, and materials for optoelectronic devices. The presence of the sulfonamide group contributes to their emission properties, making them valuable in materials science and luminescence-based applications .

Drug Delivery Systems

The hydroxybenzoic acid scaffold in our compound provides an opportunity for drug delivery applications. Researchers have functionalized similar structures to create prodrugs or conjugates that enhance drug solubility, stability, and targeted delivery. By exploiting the hydroxy group, scientists can design novel drug carriers for specific therapeutic agents.

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Read more BenchChem. (n.d.). 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid. Link Sigma-Aldrich. (n.d.). 3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid. Link

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

3-[(4-butylphenyl)sulfamoyl]-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-3-4-5-14-7-10-16(11-8-14)19-24(22,23)17-12-15(18(20)21)9-6-13(17)2/h6-12,19H,3-5H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFZLTRBQGTWRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-phenylbutanamide](/img/structure/B2389085.png)

![1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2389086.png)

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2389087.png)

![2-(4-Chlorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2389092.png)

![2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2389093.png)

![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)

![4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2389096.png)

![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389100.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2389104.png)